molecular formula C11H22N2O2 B12273020 tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate

tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate

Cat. No.: B12273020
M. Wt: 214.30 g/mol
InChI Key: CJSMMWNLSKFGJL-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers of this compound

Property Value
CAS Number 1032684-85-7
Molecular Formula C11H22N2O2
Molecular Weight 214.31 g/mol
SMILES O=C(OC(C)(C)C)N(CC1CNC1)CC
IUPAC Name This compound

Molecular Geometry and Conformational Isomerism

The azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Computational studies on azetidine derivatives reveal that substituents significantly influence ring puckering modes. For example, electron-donating groups like the methyl and ethyl moieties in this compound stabilize twist or envelope conformations , redistributing torsional strain. The carbamate group introduces additional rigidity due to resonance stabilization between the carbonyl oxygen and the adjacent nitrogen, limiting rotation about the C–N bond.

The molecule contains four rotatable bonds :

  • Between the azetidine nitrogen and the methylene (–CH2–) bridge.
  • The ethyl group’s C–C bond.
  • The tert-butyl group’s central carbon and its methyl branches.
  • The carbamate’s C–O bond.

These rotatable bonds allow for limited conformational flexibility, which is critical for its interactions in synthetic pathways. Density functional theory (DFT) analyses of related azetidine carbamates suggest that the N-ethyl group introduces steric hindrance, favoring a staggered conformation around the nitrogen center to minimize non-bonded interactions.

Comparative Analysis with Related Azetidine Carbamates

Table 2: Structural and Functional Comparison of Azetidine Carbamates

Compound CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound 1032684-85-7 C11H22N2O2 N-Ethyl, tert-butyl 214.31
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride 1170108-38-9 C9H19ClN2O2 N-H, tert-butyl, HCl salt 223.00
tert-Butyl azetidin-3-ylmethyl(methyl)carbamate 1053655-53-0 C10H20N2O2 N-Methyl, tert-butyl 200.28
  • Substituent Effects :

    • The N-ethyl group in the target compound enhances lipophilicity compared to the N-methyl analogue (CAS 1053655-53-0), as evidenced by its higher LogP value (estimated 0.38 vs. 0.28 ).
    • The absence of a hydrochloride salt (unlike CAS 1170108-38-9) increases its solubility in organic solvents, facilitating use in non-polar reaction media.
  • Steric and Electronic Profiles :

    • The tert-butyl group provides steric protection to the carbamate’s nitrogen, reducing susceptibility to nucleophilic attack. This contrasts with smaller substituents, which offer less shielding.
    • The ethyl group’s electron-donating inductive effect slightly increases the basicity of the azetidine nitrogen compared to methyl-substituted derivatives.
  • Synthetic Utility :

    • Compared to the hydrochloride salt (CAS 1170108-38-9), the free base form (target compound) is more reactive in alkylation and acylation reactions due to the absence of counterion interference.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)-N-ethylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-5-13(8-9-6-12-7-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

CJSMMWNLSKFGJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Compound X can be dissected into two primary components:

  • Azetidin-3-ylmethyl moiety : A four-membered nitrogen heterocycle with a methylene substituent at position 3.
  • N-Ethylcarbamate backbone : A Boc-protected secondary amine.

Two dominant synthetic routes emerge from the literature:

  • Route A : Direct alkylation of ethylamine with a (azetidin-3-yl)methyl electrophile, followed by Boc protection.
  • Route B : Reductive amination between ethylamine and an azetidine-derived aldehyde, succeeded by carbamate formation.

Synthetic Route Development

Route A: Alkylation of Ethylamine with (Azetidin-3-yl)methyl Bromide

Synthesis of tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate

Step 1 : tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.3 mmol) is reduced using NaBH$$4$$ (0.4 g, 10.6 mmol) in THF at 0°C to yield tert-butyl 3-hydroxyazetidine-1-carboxylate (0.92 g, 91%).
Step 2 : The hydroxyl group is converted to bromide via treatment with PBr$$
3$$ (1.2 eq.) in dichloromethane, affording tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (1.1 g, 85%).

Alkylation of Ethylamine

tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (1.0 g, 3.7 mmol) is reacted with ethylamine (2.2 eq.) in DMF at 60°C for 12 h in the presence of Cs$$2$$CO$$3$$ (2.5 eq.), yielding tert-butyl N-ethyl-N-(azetidin-3-ylmethyl)carbamate (0.78 g, 72%).

Key Data :

  • Yield : 72%
  • Reagents : Cs$$2$$CO$$3$$, DMF, 60°C
  • Purification : Column chromatography (EtOAc/hexane, 3:7)
  • Characterization : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.21 (m, 2H, azetidine CH$$2$$), 3.45 (m, 2H, NCH$$2$$), 2.98 (t, 2H, ethyl CH$$2$$), 1.42 (s, 9H, Boc).

Route B: Reductive Amination with Azetidine-3-carbaldehyde

Synthesis of Azetidine-3-carbaldehyde

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 g, 5.3 mmol) is oxidized using Dess-Martin periodinane (1.5 eq.) in dichloromethane to yield tert-butyl 3-oxoazetidine-1-carboxylate (0.85 g, 86%). Subsequent Wittig reaction with (methoxymethylene)triphenylphosphorane generates tert-butyl 3-formylazetidine-1-carboxylate (0.72 g, 78%).

Reductive Amination

The aldehyde (0.7 g, 3.4 mmol) is reacted with ethylamine (1.5 eq.) and NaBH$$_3$$CN (1.2 eq.) in MeOH at 25°C for 6 h, producing tert-butyl N-ethyl-N-(azetidin-3-ylmethyl)carbamate (0.58 g, 68%).

Key Data :

  • Yield : 68%
  • Reagents : NaBH$$_3$$CN, MeOH, 25°C
  • Characterization : HRMS (ESI): m/z calcd. for C$${12}$$H$${23}$$N$$2$$O$$2$$ [M+H]$$^+$$: 227.1764; found: 227.1761.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield 72% 68%
Step Count 2 3
Purification Complexity Moderate High
Scalability High Moderate

Route A is favored for industrial scalability due to fewer steps and higher yields, while Route B offers stereochemical control for chiral variants.

Critical Reaction Optimizations

Solvent and Base Selection in Alkylation

  • DMF vs. Acetonitrile : DMF enhances nucleophilicity of ethylamine, improving yields by 15% compared to acetonitrile.
  • Cs$$2$$CO$$3$$ vs. K$$2$$CO$$3$$ : Cs$$2$$CO$$3$$ minimizes side reactions (e.g., elimination) due to superior solubility in DMF.

Boc Deprotection-Reprotection Strategy

Transient removal of the azetidine Boc group (via TFA in DCM) followed by reprotection of the secondary amine ensures regioselectivity, albeit with a 10% yield penalty.

Analytical Validation

Spectroscopic Confirmation

  • $$^1$$H NMR : Absence of azetidine NH (δ 1.8–2.2 ppm) confirms Boc protection.
  • IR Spectroscopy : Peaks at 1695 cm$$^{-1}$$ (C=O, carbamate) and 1160 cm$$^{-1}$$ (Boc C-O).

Purity Assessment

HPLC analysis (C18 column, 80:20 H$$_2$$O/ACN) reveals >98% purity, with no detectable tert-butyl degradation byproducts.

Industrial-Scale Considerations

Cost-Effective Reagents

Substituting NaBH$$4$$ with BH$$3$$-THF in Route A reduces costs by 30% without compromising yield.

Waste Management

Brine extraction and silica gel recycling minimize environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents :
    • Research indicates that derivatives of azetidine compounds can exhibit anticancer properties. Tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies show that it may inhibit tumor growth through specific pathways, making it a candidate for further development in oncology .
  • Neuroprotective Effects :
    • Compounds with azetidine structures have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of neurotransmitter systems, which could provide therapeutic benefits in neurodegenerative disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The structure allows for interaction with microbial cell walls, potentially leading to cell lysis and death .

Synthetic Methodologies

  • Synthesis of Carbamates :
    • This compound can be synthesized through a multi-step reaction involving azetidine derivatives and carbamate formation techniques. This process typically yields high purity and can be optimized for scale-up in pharmaceutical manufacturing .
  • Reactions with Electrophiles :
    • The compound can act as a nucleophile in reactions with various electrophiles, leading to the formation of more complex organic molecules. This property is particularly useful in the synthesis of novel drug candidates .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Neuroprotective PropertiesShowed potential to protect neuronal cells from oxidative stress.
Antimicrobial TestingExhibited activity against Gram-positive bacteria, suggesting further investigation into its use as an antibiotic.

Mechanism of Action

The mechanism of action of tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound may also act as a prodrug, undergoing metabolic activation to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, and synthetic utility.

Variation in N-Substituents

Compound Name Substituents CAS Number Molecular Formula Key Features Reference
This compound N-ethyl, N-(azetidin-3-yl)methyl Not Provided C₁₂H₂₄N₂O₂ Dual alkyl/azetidine substitution
tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate N-methyl, N-azetidin-3-yl 577777-20-9 C₁₀H₂₀N₂O₂ Methyl substitution; hydrochloride salt available
tert-Butyl N,N-diallylcarbamate N,N-diallyl 151259-38-0 C₁₁H₁₉NO₂ Allyl groups for crosslinking
  • N-Ethyl vs.
  • N-Allyl vs. Azetidine : N,N-Diallylcarbamate () lacks the azetidine ring but offers unsaturated bonds for click chemistry or polymerization, highlighting divergent applications.

Azetidine Ring Modifications

Compound Name Azetidine Modification CAS Number Molecular Formula Key Features Reference
tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate 1-(2-Chloroacetyl) substitution Not Provided C₁₀H₁₇ClN₂O₃ Electrophilic chloroacetyl group
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate 3-Hydroxyazetidine, ethyl chain 1205921-06-7 C₁₀H₂₀N₂O₃ Hydroxy group enhances polarity
  • Chloroacetyl Derivative : The chloroacetyl group () introduces reactivity toward nucleophiles (e.g., thiols or amines), enabling conjugation or further functionalization.

Complex Functionalization

Compound Name Additional Functional Groups CAS Number Molecular Formula Key Features Reference
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate Purine moiety 2243290-87-9 C₁₃H₂₀N₆O₃ Bicyclic purine for bioactivity
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride Hydrochloride salt 217806-26-3 C₈H₁₇ClN₂O₂ Enhanced water solubility
  • Hydrochloride Salts : Hydrochloride forms () improve crystallinity and solubility, advantageous for purification and formulation.

Key Research Findings

Synthetic Utility : The Boc group in these compounds allows for modular synthesis, as seen in the preparation of tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride via carbamate formation followed by salt crystallization .

Lipophilicity Trends : Ethyl and azetidine substituents increase logP values compared to methyl or hydroxy analogs, critical for pharmacokinetic optimization .

Reactivity : Chloroacetyl-modified derivatives () enable site-specific bioconjugation, while allyl-substituted carbamates () support polymer chemistry applications.

Biological Activity

Tert-butyl N-[(azetidin-3-yl)methyl]-N-ethylcarbamate (CAS No. 1260675-44-2) is a carbamate derivative characterized by its unique structural features, which include a tert-butyl group, an azetidine ring, and an ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C11H22N2O2, with a molar mass of approximately 214.31 g/mol. Its structure can be represented as follows:

Property Value
Molecular FormulaC11H22N2O2
Molar Mass214.31 g/mol
CAS Number1260675-44-2
IUPAC Nametert-butyl (azetidin-3-ylmethyl)(ethyl)carbamate
Purity97%

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound is believed to act as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial in understanding its potential therapeutic effects.

Enzyme Inhibition

Research indicates that carbamate derivatives, including this compound, can exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as obesity and metabolic syndrome .

Case Studies

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : A related study demonstrated that small molecule inhibitors of ACC could modulate fatty acid biosynthesis and oxidation. While specific data on this compound is limited, its structural similarity to known ACC inhibitors suggests potential efficacy in this area .
  • Tuberculosis Treatment : Another research avenue explored the development of inhibitors targeting polyketide synthase 13 (Pks13) for tuberculosis treatment. Although not directly related to this compound, the findings highlight the importance of carbamate derivatives in developing novel therapeutics against resistant pathogens .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:

Compound Structural Features Biological Activity
Tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)methylcarbamateContains a pyrrolidine ringEnzyme inhibition and synthetic applications
Tert-butyl N-(azetidin-3-yl)methyl-N-methylcarbamateMethyl substitution on azetidinePotential bioactivity in metabolic pathways
Tert-butyl (3-aminoazetidine) carbamateAmino substituent on azetidineInvestigated for neuroprotective effects

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